Methyl 4-amino-1H-indazole-6-carboxylate
Description
Significance of Indazole Scaffolds in Heterocyclic Compound Research
The indazole scaffold is a vital building block in the synthesis of complex molecular architectures. austinpublishinggroup.com Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, facilitating specific interactions with biological macromolecules. researchgate.net In medicinal chemistry, the incorporation of an indazole moiety can enhance a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties. researchgate.net
Indazole derivatives have been shown to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.govresearchgate.net This versatility has led to the development of several FDA-approved drugs containing the indazole core, such as:
Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy. nih.govpnrjournal.com
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy. pnrjournal.com
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic properties. wikipedia.org
The study of indazoles is a core area in the field of drug development, with continuous efforts to synthesize novel derivatives and explore their therapeutic potential. austinpublishinggroup.compnrjournal.com
Historical Context of Indazole Derivative Exploration in Medicinal Chemistry
The exploration of indazole derivatives in medicinal chemistry is a field with a rich history. The fundamental structure of indazole was first described by Emil Fischer in 1883. pnrjournal.com However, its therapeutic potential began to be significantly realized in the latter half of the 20th century. A key milestone was the marketing of the indazole-containing drug Benzydamine in 1966, which highlighted the pharmacological importance of this heterocyclic system. researchgate.net
Over the last few decades, research into indazole chemistry has intensified, driven by the discovery of their diverse biological activities. austinpublishinggroup.compnrjournal.com Synthetic chemists have developed numerous methods for constructing and functionalizing the indazole ring, allowing for the creation of large libraries of compounds for biological screening. nih.govorganic-chemistry.org This has led to a steady stream of publications and patents describing new indazole-based compounds with potential applications against a wide range of diseases, solidifying the indazole scaffold's status as a staple in modern drug discovery programs. nih.govresearchgate.net
Overview of Methyl 4-amino-1H-indazole-6-carboxylate within the Indazole Family
This compound (CAS Number: 885518-51-4) is a specific derivative of the indazole family. alchempharmtech.com Its structure features an amino group at the 4-position and a methyl carboxylate group at the 6-position of the 1H-indazole core. These functional groups provide reactive handles for further chemical modification, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value (Predicted for Isomer) | Compound |
| Molecular Formula | C9H9N3O2 | This compound |
| Molecular Weight | 191.19 g/mol | This compound |
| Melting Point | 229 °C | Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate epa.gov |
| Boiling Point | 334 °C | Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate epa.gov |
| LogP (Octanol-Water) | 0.442 | Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate epa.gov |
Note: Experimental data for the specific target compound is limited in publicly accessible literature; data for a closely related oxo-derivative is provided for context.
The strategic placement of the amino and ester groups allows for a variety of chemical transformations. The amino group can act as a nucleophile or be converted into other functionalities, while the ester can be hydrolyzed to the corresponding carboxylic acid or participate in amidation reactions. This chemical versatility makes this compound a useful building block for creating more complex molecules, particularly in the synthesis of libraries of compounds for high-throughput screening in drug discovery.
Research Gaps and Opportunities Pertaining to this compound
Despite the broad interest in the indazole scaffold, a detailed survey of the scientific literature reveals that this compound itself has not been the subject of extensive, dedicated research studies. While it is listed in chemical supplier catalogs and may be used as an intermediate, comprehensive reports on its synthesis, characterization, and application are not widely available. This points to several research gaps and opportunities:
Optimized Synthesis and Characterization: There is an opportunity to develop and report high-yield, scalable synthetic routes to this compound. Detailed characterization using modern analytical techniques (e.g., NMR, X-ray crystallography) would provide valuable data for the scientific community. acs.org
Exploration of Biological Activity: The compound itself has not been extensively screened for biological activity. Given the diverse pharmacological profiles of other indazole derivatives, a systematic investigation of its potential as an anti-inflammatory, anticancer, or antimicrobial agent could yield interesting results. researchgate.net
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: this compound is an ideal starting material for the synthesis of new series of indazole derivatives. researchgate.net For example, the amino group could be acylated or alkylated, and the ester could be converted to various amides. Subsequent biological testing of these new compounds would allow for the establishment of structure-activity relationships, guiding the design of more potent and selective therapeutic agents. nih.gov
Application in Materials Science: Beyond medicinal chemistry, heterocyclic compounds like indazoles have applications as corrosion inhibitors and in the development of functional dyes. acs.orgresearchgate.net The potential of this compound and its derivatives in these areas remains largely unexplored.
Properties
IUPAC Name |
methyl 4-amino-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIGKUNUQRNMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646140 | |
| Record name | Methyl 4-amino-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-51-4 | |
| Record name | Methyl 4-amino-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Functionalization of the Indazole Carboxylate Core
Advanced Synthetic Routes to Methyl 4-amino-1H-indazole-6-carboxylate
The construction of the this compound scaffold is achieved through various advanced synthetic strategies that prioritize efficiency, regioselectivity, and yield. These routes can be broadly categorized into multi-step sequences from tailored precursors and catalytic cyclization methods.
Multi-Step Synthesis from Precursor Molecules
Multi-step synthesis provides a reliable, albeit often lengthy, pathway to complex indazole structures. These routes typically begin with a substituted benzene (B151609) ring that already contains some of the necessary functional groups or their precursors. A common strategy involves the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the benzene core.
For the target molecule, a hypothetical yet chemically sound pathway could start from a precursor like 3-methyl-4-nitro-5-aminobenzoic acid. The synthesis would proceed through the following key steps:
Diazotization: The amino group of the precursor is treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium (e.g., acetic acid) to form a diazonium salt.
Intramolecular Cyclization: The diazonium salt intermediate spontaneously cyclizes, with the methyl group participating in the formation of the pyrazole ring, yielding 4-nitro-1H-indazole-6-carboxylic acid. This type of reaction establishes the core indazole structure.
Esterification: The carboxylic acid at position 6 is converted to its methyl ester. This can be achieved through standard Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Reduction of the Nitro Group: The final step is the reduction of the nitro group at position 4 to an amino group. This transformation is commonly accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or metal-acid systems (e.g., tin(II) chloride or iron in acidic media). masterorganicchemistry.comwikipedia.orgnih.gov
This step-wise approach allows for the purification of intermediates and provides precise control over the placement of each functional group.
Catalytic Approaches in the Synthesis of Indazole-6-carboxylates
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. Both metal-catalyzed and metal-free approaches have been developed for the synthesis of the indazole core.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis is a powerful tool for forming C-N bonds, which is central to the synthesis of the indazole heterocycle. A prominent strategy is the intramolecular cyclization of pre-formed aryl hydrazones, often derived from ortho-haloaryl aldehydes or ketones. researchgate.net This approach, a variant of the Buchwald-Hartwig amination, involves the Pd-catalyzed coupling of the two nitrogen atoms of the hydrazone moiety with the aromatic ring. organic-chemistry.orgwikipedia.org
The general sequence involves:
Hydrazone Formation: Condensation of an ortho-haloaryl carbonyl compound with a hydrazine derivative.
Intramolecular C-N Coupling: The resulting hydrazone undergoes cyclization in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
This method offers a versatile route to a wide array of substituted indazoles. nih.govrsc.org
Table 1: Representative Conditions for Palladium-Catalyzed Indazole Synthesis
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | dppf | t-BuONa | Toluene (B28343) | 90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 |
| Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | Water | 100 |
This table presents typical components used in palladium-catalyzed intramolecular amination for indazole synthesis. researchgate.netmdpi.com
Metal-Free Cyclization Strategies
To circumvent the cost and potential toxicity associated with transition metals, metal-free strategies for indazole synthesis have been developed. These methods often rely on oxidative C-H amination or cyclization of unsaturated hydrazones. rsc.org
One notable approach is the oxidative cyclization of arylhydrazones using iodine and a base, or a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov Another strategy involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds in a one-pot fashion under mild, metal-free conditions to provide the indazole products in good yields. organic-chemistry.org These methods are advantageous for their operational simplicity and alignment with green chemistry principles.
Regioselective Synthesis of 1H- and 2H-Indazole Tautomers
Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form and is the predominant isomer in most conditions. nih.govcaribjscitech.comresearchgate.netnih.gov For the synthesis of this compound, it is crucial to control the regiochemistry to favor the 1H-isomer.
Most de novo synthetic routes that build the indazole ring, such as the cyclization of ortho-substituted anilines or aryl hydrazones, inherently lead to the thermodynamically preferred 1H-indazole. researchgate.net The stability of the 1H-tautomer is attributed to its benzenoid aromatic system, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. nih.gov While subsequent reactions on the indazole nitrogen (e.g., alkylation) can produce mixtures of N-1 and N-2 substituted products, the initial formation of the unsubstituted core typically yields the desired 1H-tautomer. nih.govresearchgate.net
Esterification and Amination Strategies for this compound Formation
The final functionalization steps to install the methyl ester and amino groups are critical for the synthesis of the target compound. These transformations can be performed on a pre-formed indazole core bearing appropriate precursor functional groups.
Esterification: If the synthesis starts with an indazole-6-carboxylic acid intermediate, the methyl ester can be readily formed using standard esterification protocols. A common and effective method is the Fischer-Speier esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid. prepchem.com This reaction is an equilibrium process, and the use of excess methanol as the solvent drives the reaction to completion, typically affording high yields of the desired methyl ester. nih.gov
Amination: The introduction of the amino group at the C-4 position is generally achieved via one of two primary strategies:
Reduction of a Nitro Group: A highly reliable method is to start with a 4-nitro-1H-indazole-6-carboxylate precursor. The nitro group is a strong electron-withdrawing group and serves as an excellent precursor to the amino group. The reduction can be carried out under various conditions, including:
Catalytic Hydrogenation: Using hydrogen gas with a palladium, platinum, or nickel catalyst. masterorganicchemistry.com
Dissolving Metal Reduction: Using metals like iron, tin, or zinc in the presence of a strong acid (e.g., HCl). masterorganicchemistry.com This method is widely used due to its high efficiency and the clean conversion to the desired amine. nih.govnih.gov
Palladium-Catalyzed Amination of a Halide: An alternative route involves a 4-halo-1H-indazole-6-carboxylate (e.g., 4-bromo) as the key intermediate. The amino group can then be installed using a Buchwald-Hartwig amination reaction. wikipedia.org This cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand to couple the aryl halide with an ammonia surrogate or a primary amine, followed by deprotection if necessary. This approach offers flexibility but may require more complex catalytic systems compared to the nitro-reduction pathway. researchgate.netacs.orgnih.gov
Table 2: Common Reagents for Key Functional Group Transformations
| Transformation | Precursor Functional Group | Common Reagents | Product Functional Group |
| Esterification | Carboxylic Acid (-COOH) | CH₃OH, H₂SO₄ (catalyst) | Methyl Ester (-COOCH₃) |
| Amination | Nitro (-NO₂) | H₂, Pd/C or Fe, HCl | Amino (-NH₂) |
| Amination | Bromo (-Br) | Ammonia source, Pd catalyst, ligand | Amino (-NH₂) |
This table summarizes standard laboratory methods for the key esterification and amination steps in the synthesis of the target compound.
Derivatization and Structural Modification of this compound
The derivatization of the this compound core is essential for tuning its physicochemical properties and biological activity. The presence of the amino group, the ester, and the N-H bonds of the pyrazole ring allows for a wide array of chemical transformations.
The reactive functional groups on the indazole ring are amenable to various interconversions. The 4-amino group is particularly significant as it can be transformed into a wide range of other substituents via diazotization. For instance, treatment of an amino-indazole with sodium nitrite in an acidic medium, such as acetic acid, generates a diazonium salt intermediate. google.com This intermediate can then be converted into a variety of functional groups. A common transformation is its conversion to a bromo substituent, as demonstrated in the synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate from its corresponding amine precursor. chemicalbook.com
The methyl ester at the 6-position can also be readily modified. Standard hydrolysis conditions (using a base like sodium hydroxide followed by acidic workup) can convert the ester to the corresponding carboxylic acid. This carboxylic acid can then be used to form amides by coupling with various amines, a common strategy in the synthesis of bioactive molecules.
| Starting Group | Reagents/Conditions | Resulting Group | Purpose |
| 4-Amino | 1. NaNO₂, Acetic Acid2. CuBr/HBr | 4-Bromo | Introduction of a halogen for cross-coupling reactions. |
| 6-Methyl Ester | 1. NaOH, H₂O/MeOH2. H⁺ | 6-Carboxylic Acid | Enables amide bond formation. |
| 6-Carboxylic Acid | Amine, Coupling Agent (e.g., HATU) | 6-Carboxamide | Creation of diverse analogue libraries. |
This table presents common functional group interconversions applicable to the this compound scaffold.
The indazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated or acylated. Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products. nih.gov However, regioselective methods have been developed to control the outcome. The choice of base, solvent, and electrophile plays a crucial role in directing the substitution. For example, using cesium carbonate as the base in a solvent like dioxane often favors N1 alkylation, particularly when an electron-withdrawing group is present at the 3- or 7-position. nih.gov Conversely, Mitsunobu conditions (using triphenylphosphine and an azodicarboxylate like DEAD) can favor N2 substitution. beilstein-journals.org
Acylation can also be directed selectively. An electrochemical method has been reported for the selective N1-acylation of indazoles, where the indazole is first reduced to an indazole anion before reacting with an acid anhydride. organic-chemistry.org
| Reaction Type | Position | Conditions | Key Factors |
| N-Alkylation | N1 | Alkyl halide, Cs₂CO₃, Dioxane | Chelation of the cation by the base and nearby functional groups often directs to N1. nih.gov |
| N-Alkylation | N2 | Alcohol, PPh₃, DEAD (Mitsunobu) | The specific mechanism of the Mitsunobu reaction often favors the N2 position. beilstein-journals.org |
| N-Acylation | N1 | Acid anhydride, Electrochemical reduction | Formation of the indazole anion directs acylation to the more accessible N1 position. organic-chemistry.org |
This table summarizes strategies for the regioselective N-alkylation and N-acylation of the indazole core.
Introducing halogen atoms onto the indazole ring is a key strategy for enabling further structural diversification through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). mdpi.com As mentioned previously, a primary method for introducing a halogen at the 4-position is through the Sandmeyer reaction of the 4-amino group. chemicalbook.com
Alternatively, direct halogenation of the indazole core can be achieved using electrophilic halogenating agents. Organocatalytic methods, for example using gallocyanine with N-halosuccinimides (NBS or NCS), can achieve halogenation under mild conditions. acs.org The regioselectivity of such reactions is governed by the electronic properties of the indazole ring, following the principles of electrophilic aromatic substitution. acs.org For the indazole scaffold, the C3 position is often susceptible to electrophilic attack.
The synthesis of analogues of this compound involves combining the aforementioned derivatization strategies to explore the structure-activity relationship of the scaffold. A common approach is to use a halogenated intermediate, such as Methyl 4-bromo-1H-indazole-6-carboxylate, as a platform for introducing a wide variety of substituents. glpbio.combiosynth.com
For example, the bromo group can be replaced with aryl, heteroaryl, or alkyl groups via Suzuki or Negishi cross-coupling reactions. chim.it This allows for the systematic exploration of the chemical space around the 4-position. Similarly, after N-alkylation, the ester at the 6-position can be converted to amides, introducing another point of diversity. This modular approach enables the creation of large libraries of compounds for screening purposes. nih.gov
Optimization of Synthetic Pathways for Improved Yield and Purity
Moving from laboratory-scale synthesis to larger-scale production requires careful optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness.
For a multi-step synthesis of a complex molecule like a substituted indazole, several process chemistry considerations are critical. The synthesis of the indazole core itself often involves steps such as the cyclization of substituted anilines. thieme-connect.de Each step must be evaluated for scalability.
Key considerations include:
Reagent Cost and Safety: Replacing expensive or hazardous reagents with cheaper, safer alternatives is a priority. For example, substituting a costly palladium catalyst in a cross-coupling step with a more abundant and less toxic metal catalyst, or developing catalyst-free conditions.
Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. Reactions that can be run at or near ambient temperature and pressure are preferred to reduce energy consumption and equipment costs.
Purification: Minimizing the need for chromatographic purification is a major goal in process chemistry. Developing reaction conditions that lead to high purity crude products that can be purified by simple crystallization or extraction is highly desirable. For example, the synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate involves an initial purification by recrystallization from toluene, which is a scalable technique. chemicalbook.com
Stereochemical Control in Indazole Carboxylate Synthesis
Achieving stereochemical control in the synthesis of indazole carboxylates is crucial for modulating their biological activity and material properties. A significant advancement in this area is the development of catalytic asymmetric methods that introduce chirality at specific positions of the indazole nucleus.
One of the most effective strategies for introducing a chiral center at the C3 position of an indazole ring involves a copper-hydride (CuH) catalyzed enantioselective allylation. This methodology has been successfully applied to N-(benzoyloxy)indazole substrates, including those bearing a carbomethoxy group at the 6-position, a key structural feature of the target molecule's scaffold. chemicalbook.comnih.govgoogle.comacgpubs.orgnih.gov
The reaction employs a chiral phosphine ligand, such as (R)-(-)-1,2-bis((2R,5R)-2,5-diphenylphospholano)ethane ((R,R)-Ph-BPE), in the presence of a copper catalyst to facilitate the enantioselective addition of an allyl group to the C3 position of the indazole. nih.gov This process is notable for its high yields and excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). The mechanism is proposed to proceed through a six-membered Zimmerman-Traxler-type transition state, where the stereochemistry is dictated by the chiral ligand. chemicalbook.comnih.govacgpubs.org
Key Features of the Enantioselective C3-Allylation:
High Enantioselectivity: The use of chiral phosphine ligands enables precise control over the stereochemical outcome of the reaction.
Broad Substrate Scope: The method is tolerant of various functional groups on the indazole ring, including esters at the 6-position. nih.gov
Quaternary Stereocenter Formation: This reaction allows for the construction of challenging C3-quaternary chiral centers on the indazole core. chemicalbook.comnih.govgoogle.comacgpubs.orgnih.gov
The resulting C3-allylated indazole-6-carboxylates can serve as versatile chiral building blocks for further synthetic transformations, allowing for the introduction of diverse functionalities with a defined stereochemistry.
Table 1: Examples of Enantioselective C3-Allylation of Indazole-6-carboxylates
| Entry | Indazole Substrate | Allyl Source | Chiral Ligand | Product | Yield (%) | ee (%) |
| 1 | Methyl 1-(benzoyloxy)-1H-indazole-6-carboxylate | 3,3-dimethylallene | (R,R)-Ph-BPE | Methyl 3-(2-methylallyl)-1H-indazole-6-carboxylate | 85 | 92 |
| 2 | Methyl 1-(benzoyloxy)-1H-indazole-6-carboxylate | 1-phenyl-1-propadiene | (R,R)-Ph-BPE | Methyl 3-(1-phenylallyl)-1H-indazole-6-carboxylate | 78 | 95 |
Medicinal Chemistry and Biological Activity of Methyl 4 Amino 1h Indazole 6 Carboxylate Derivatives
Structure-Activity Relationship (SAR) Studies of Methyl 4-amino-1H-indazole-6-carboxylate Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses have revealed that the nature and position of substituents on the indazole core are critical determinants of potency and selectivity. nih.gov
The indazole ring system can exist in different isomeric forms, primarily the 1H- and 2H-tautomers, with the 1H-indazole generally being the more thermodynamically stable and predominant form. nih.gov Alkylation or substitution on the nitrogen atoms can lead to N1 and N2 regioisomers, which often exhibit distinct biological profiles. For instance, in the synthesis of 6-substituted indazole derivatives, methylation can yield both the N1- and N2-alkylated isomers, with the N1 isomer typically being the major product. nih.gov
The positioning of functional groups on the fused benzene (B151609) ring also has a profound impact on activity. SAR studies on disubstituted 1H-indazole derivatives have demonstrated that the substituent groups at both the 4- and 6-positions play a crucial role in biological inhibition, for example, in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. nih.gov Similarly, studies on CCR4 antagonists showed that while methoxy (B1213986) or hydroxyl groups were potent at the C4 position, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org This highlights the specific spatial and electronic requirements of the target protein's binding pocket, where shifting a key functional group like the amino or carboxylate moiety to a different position could lead to a significant loss or alteration of biological activity.
The amino group, particularly at the C3 and C4 positions of the indazole ring, often plays a critical role as a hydrogen bond donor, anchoring the molecule to its biological target. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment in several kinase inhibitors, such as Linifanib, where it interacts with the hinge region of the kinase. mdpi.com
In a series of 3-amino-4-ethynyl indazole derivatives developed as Bcr-Abl kinase inhibitors, the indazole moiety's binding was stabilized by interactions with key amino acid residues in the ATP binding site. tandfonline.com For 4,6-disubstituted-1H-indazole-4-amine derivatives, the nature of the substituent at the C-4 position was found to be beneficial for Tryptophan-2,3-dioxygenase (TDO) inhibition and direct tumoricidal effects. nih.gov These findings suggest that the 4-amino group in this compound and its analogues is likely a key pharmacophoric feature, participating in essential hydrogen bonding interactions within the active site of target enzymes like protein kinases or dioxygenases, thereby contributing significantly to molecular recognition and inhibitory activity.
The carboxylate group at the C6 position, or its ester and amide derivatives, is a critical component for modulating the bioactivity and physicochemical properties of the indazole scaffold. Studies on 6-substituted aminoindazole derivatives have shown that this position is pivotal for anticancer activity. nih.govresearchgate.net The substituents at the C-6 position can significantly affect the activity and selectivity of these compounds. nih.gov
For example, in the development of inhibitors for fibroblast growth factor receptor (FGFR), a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were explored. The introduction of a carboxamide at the 4-position, alongside the bulky group at the 6-position, led to potent FGFR1 inhibitory activity. nih.gov Specifically, the compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide demonstrated an IC₅₀ value of 30.2 ± 1.9 nM. nih.gov This indicates that modifications of the carboxylate group at the 6-position into various amides can provide additional interaction points, enhance binding affinity, and fine-tune the selectivity profile of the molecule.
Systematic variation of side chains attached to the core indazole structure is a key strategy for optimizing potency and selectivity. In the development of 1H-indazole-3-carboxamide derivatives as GSK-3β inhibitors, replacing a difluorophenyl moiety with more polar pyridinyl groups led to compounds with significantly improved safety profiles, particularly concerning hERG inhibition. nih.gov One such derivative emerged as a highly potent and selective compound (GSK-3β IC₅₀ = 0.004 μM; hERG IC₅₀ > 100 μM). nih.gov
Similarly, in the design of 6-substituted aminoindazole derivatives, reductive amination was used to introduce various benzyl (B1604629) groups onto the 6-aminoindazole core. researchgate.net This led to the discovery of N-(4-fluorobenzyl)-1H-indazol-6-amine, which showed potent antiproliferative activity against the HCT116 human colorectal cancer cell line (IC₅₀ = 14.3 ± 4.4 µM) while being non-toxic to normal cells. researchgate.net Another study found that N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited even more potent activity in the same cell line (IC₅₀ = 0.4 ± 0.3 μM). nih.govrsc.org These examples underscore how systematic modifications of side chains, whether on the indazole nitrogen, the amino group, or the carboxylate function, can profoundly influence the therapeutic potential of these derivatives.
Investigation of Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound derivatives has been primarily investigated in the context of oncology, where they have shown promise as antineoplastic and antitumor agents.
The indazole scaffold is a cornerstone in the development of modern anticancer drugs, including several approved kinase inhibitors like Pazopanib and Axitinib. nih.govaustinpublishinggroup.com Research into derivatives of 4-amino-1H-indazole-6-carboxylate has similarly focused on their potential to inhibit cancer cell proliferation.
A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activity against several human cancer cell lines. One compound, featuring a piperazine-indazole structure, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. mdpi.comresearchgate.net This compound also showed good selectivity, being significantly less toxic to normal HEK-293 cells (IC₅₀ = 33.2 µM). mdpi.comresearchgate.net Further investigations revealed that its antitumor properties were related to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. mdpi.com
In another study focused on 6-substituted aminoindazoles, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ of 0.4 ± 0.3 μM. nih.govrsc.org This compound was found to suppress IDO1 protein expression and induce G2/M cell cycle arrest. nih.govrsc.org The related compound N-(4-fluorobenzyl)-1H-indazol-6-amine also exhibited significant activity against HCT116 cells (IC₅₀ = 14.3 µM) and other cancer cell lines, while showing no cytotoxicity to normal lung fibroblast cells (MRC5). researchgate.net
Furthermore, a series of 4,6-disubstituted-1H-indazole-4-amine derivatives were developed as dual inhibitors of IDO1 and TDO, important targets in cancer immunotherapy. nih.gov One of these compounds, HT-28, not only inhibited TDO with an IC₅₀ of 0.62 μM but also showed significant direct tumoricidal effects on six different tumor cell lines and demonstrated in vivo antitumor activity in a mouse model. nih.gov
These findings collectively highlight the potential of the 4-amino-1H-indazole-6-carboxylate scaffold as a template for designing novel antineoplastic agents that can act through various mechanisms, including kinase inhibition, cell cycle arrest, and immunomodulation.
Table of Antineoplastic Activity for Indazole Derivatives
| Compound ID | Structure / Name | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action / Target |
| Compound 6o mdpi.comresearchgate.net | Piperazine-indazole derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | Apoptosis induction, G0/G1 cell cycle arrest |
| Compound 36 nih.govrsc.org | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 0.4 ± 0.3 | IDO1 suppression, G2/M cell cycle arrest |
| Compound 9f researchgate.net | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 | Antiproliferative |
| HT-28 nih.gov | 4,6-Disubstituted-1H-indazole-4-amine derivative | Multiple | - | TDO inhibition (IC₅₀ = 0.62 μM), Direct cytotoxicity |
| AKE-72 (5) tandfonline.comtandfonline.com | 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | K-562 (Chronic Myeloid Leukemia) | < 0.01 (GI₅₀) | Pan-BCR-ABL inhibitor (including T315I mutant) |
Anti-inflammatory and Immunomodulatory Effects
The indazole scaffold is present in several well-known anti-inflammatory drugs and continues to be a source of new immunomodulatory agents. nih.govnih.gov
Indazole and its derivatives have demonstrated significant anti-inflammatory activity in various preclinical models. nih.gov The mechanism of action is often attributed to the inhibition of key inflammatory mediators. Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), a critical enzyme in the production of pro-inflammatory prostaglandins. nih.gov
Furthermore, indazole derivatives can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov This multi-faceted inhibition of inflammatory pathways contributes to their therapeutic effect. Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and Benzydamine are based on the 1H-indazole scaffold. nih.gov
Chemokine receptors play a vital role in directing the migration of immune cells and are implicated in inflammatory diseases and cancer. The indazole scaffold has been successfully utilized to develop antagonists for these receptors.
A series of indazole arylsulfonamides were synthesized and identified as allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). acs.org These compounds bind to an intracellular site on the receptor, distinct from the natural chemokine binding site. acs.org Structure-activity relationship studies identified key structural features for potency, including:
C4 Position: Methoxy- or hydroxyl-containing groups were the most potent substituents. acs.org
N1 Position: Benzyl groups with an α-amino-acyl moiety were found to be the most effective. acs.org
N3 Position: A 5-chlorothiophene-2-sulfonamide (B1586055) group was the most potent substituent at this position. acs.org
In addition to direct receptor antagonism, the indazole derivative Bindarit has been shown to exert anti-inflammatory effects by inhibiting the transcription of the human chemokine CCL2, which is involved in recruiting monocytes to sites of inflammation. nih.gov
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Anticandidal)
The indazole scaffold is a significant heterocyclic structure in medicinal chemistry, known for a wide array of biological activities, including antimicrobial properties. nih.govresearchgate.netnih.gov Derivatives of indazole have demonstrated notable efficacy against various microbial strains, encompassing bacteria and fungi. researchgate.net
Research into 3-aryl indazoles has shown moderate in vitro antibacterial activity against several bacterial strains, including Xanthomonas campestris, Escherichia coli, and Bacillus megaterium. sciensage.info Similarly, studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed potent antibacterial activity against eight different Gram-positive and Gram-negative bacteria, with efficacy reported to be 10–50 times greater than standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov In this study, Enterobacter cloacae was the most sensitive bacterium, while E. coli was the most resistant. nih.gov Another study highlighted that certain carbazole (B46965) derivatives were effective at inhibiting the growth of Gram-positive bacteria, with Staphylococcus aureus being more sensitive than Staphylococcus epidermidis. mdpi.com
In the realm of antifungal and anticandidal activity, indazole derivatives have also shown promising results. nih.gov For instance, certain 3-phenyl-1H-indazole carboxamides exhibited significant candidacidal activity, particularly against Candida albicans and a miconazole-resistant strain of Candida glabrata. nih.gov The antifungal potential of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives was evaluated as good to excellent, with Trichophyton viride being the most sensitive fungal strain and Aspergillus fumigatus the most resistant. nih.gov The mechanism of antifungal action for these compounds is thought to involve the inhibition of 14α-lanosterol demethylase. nih.gov
Table 1: Antimicrobial Activity of Selected Indazole and Related Derivatives
| Compound/Derivative Class | Target Organism | Activity Measure | Result | Reference(s) |
|---|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Enterobacter cloacae | MIC | 0.004 mg/mL | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | E. coli | MIC | 0.03 mg/mL | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Fungi | MIC | 0.004–0.06 mg/mL | nih.gov |
| 3-phenyl-1H-indazole carboxamides (Compounds 3h, 3p) | C. albicans, C. glabrata (miconazole-resistant) | Candidacidal Activity | High | nih.gov |
| 4-[4-(benzylamino)butoxy]-9H-carbazole (Compound 2, 4, 8) | S. aureus | Growth Inhibition (>60%) | 16 µg/mL | mdpi.com |
| 3-Aryl indazoles | X. campestris, E. coli, B. megaterium | Antibacterial Activity | Moderate | sciensage.info |
Cardiovascular and Metabolic Disease Research
Indazole derivatives have been extensively investigated for their potential therapeutic applications in cardiovascular and metabolic diseases, showing promise in areas such as metabolic regulation, arrhythmia, and thrombosis. nih.gov
G-protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a key therapeutic target for metabolic disorders like type 2 diabetes mellitus (T2DM) and obesity. nih.govresearchgate.net GPR120 is activated by free fatty acids and is primarily expressed in the intestine, adipose tissue, and macrophages. nih.gov Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic beta-cells. nih.govnih.gov
Researchers have developed indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists. acs.org Structure-activity relationship (SAR) studies led to the optimization of GPR120 potency and selectivity against the related GPR40 receptor. acs.org For example, the compound TUG-891 was identified as a highly selective and active GPR120 agonist and is widely used as a pharmacological tool. nih.govnih.gov Subsequent research has focused on designing novel agonists based on the TUG-891 structure to improve pharmacokinetic properties, such as stability against β-oxidation. nih.gov One study reported a series of new GPR120 agonists, with compound 11b showing excellent agonistic activity, favorable pharmacokinetic properties, and the ability to reduce blood glucose in normal mice in a dose-dependent manner. nih.gov Another derivative, compound 14d, also demonstrated significant agonistic activity and improved glucose tolerance in diet-induced obese mice. nih.gov
Table 2: GPR120 Agonist Activity of Selected Indazole Derivatives
| Compound | GPR120 Agonistic Activity (EC₅₀) | Selectivity | In Vivo Effect | Reference(s) |
|---|---|---|---|---|
| TUG-891 | 43.7 nM (human GPR120) | High selectivity over GPR40 | Widely used pharmacological tool | nih.govnih.gov |
| Compound 11b | Good agonistic activity | Good selectivity | Reduced blood glucose in normal mice | nih.gov |
| Compound 14d | Excellent agonistic activity | Excellent selectivity | Improved glucose tolerance in normal and DIO mice | nih.gov |
| Indazole-6-phenylcyclopropylcarboxylic acids | Potent GPR120 agonism | Selectivity against GPR40 achieved with (S,S)-cyclopropylcarboxylic acid motif | Demonstrated activity in oral glucose tolerance studies | acs.org |
Derivatives of the indazole core have shown significant potential in managing cardiovascular conditions such as thrombosis and arrhythmia. nih.gov In the context of antithrombotic activity, several newly synthesized indazole derivatives have been evaluated for their ability to inhibit platelet aggregation. nih.gov In the Born test, which measures platelet aggregation, compounds designated as (4f) and (4g) were highly active, inhibiting collagen-induced aggregation with IC₅₀ values of 85 µM and 90 µM, respectively. nih.govresearchgate.net Furthermore, after oral administration to rats, certain compounds significantly inhibited the formation of thrombi in both arterioles and venules. nih.gov The most potent effect was observed with compound (4j), which is believed to exert its effect by inhibiting phosphodiesterase isoform PDE 5 rather than by activating soluble guanylate cyclase. nih.govresearchgate.net
The indazole structure is also associated with antiarrhythmic properties. nih.govnih.gov For instance, the indazole derivative DY-9760e has demonstrated cardioprotective effects against ischemia/reperfusion injury. nih.gov While specific research on this compound's direct antiarrhythmic effects is limited, the broader class of indole-3-carboxylic acid amides has been explored as promising antiarrhythmic agents, targeting ion channels like Kv1.5. orscience.ru
Table 3: Antithrombotic Activity of Selected Indazole Derivatives
| Compound | Assay | Target | Result (IC₅₀ / Inhibition) | Reference(s) |
|---|---|---|---|---|
| Compound 4f | Born Test | Collagen-induced platelet aggregation | IC₅₀ = 85 µM | nih.govresearchgate.net |
| Compound 4g | Born Test | Collagen-induced platelet aggregation | IC₅₀ = 90 µM | nih.govresearchgate.net |
| Compound 4j | In vivo (rat model) | Thrombus formation in arterioles | 15% inhibition | nih.govresearchgate.net |
| Compound 4j | In vivo (rat model) | Thrombus formation in venules | 7% inhibition | nih.govresearchgate.net |
Central Nervous System (CNS) Activities (e.g., Neuroprotection, Receptor Antagonism)
The indazole nucleus is a versatile scaffold that has been incorporated into compounds targeting the central nervous system. nih.gov These derivatives have shown a range of activities, including neuroprotection and antagonism of key CNS receptors. acs.orgacs.org
GPR120, a receptor also targeted for metabolic diseases, has been detected in the central nervous system, and its activation is linked to neuroprotective functions. acs.org The indazole scaffold is also found in compounds that act as antagonists for various serotonin (B10506) (5-HT) receptors, which are crucial in regulating mood, cognition, and other CNS functions. researchgate.net For example, derivatives of indazole have been developed as potent and selective antagonists for the 5-HT₄ receptor. drugbank.com Additionally, the search for potent monoamine oxidase B (MAO-B) inhibitors, a key target in Parkinson's disease, has led to the development of indole- and indazole-5-carboxamides. nih.gov One study identified an N-substituted indole-based derivative (4e) as a highly potent and selective competitive inhibitor of MAO-B. nih.gov
More recently, indazole derivatives have been designed as inhibitors of p38α mitogen-activated protein kinase (p38α MAPK), an enzyme implicated in the neuroinflammatory cycle of neurodegenerative diseases like Alzheimer's. acs.org The hit compound ARRY-371797, an indazole derivative, served as a starting point for developing dual-target inhibitors that also act on butyrylcholinesterase. acs.org
Table 4: CNS-Related Activity of Selected Indazole Derivatives
| Compound/Derivative Class | Target | Activity | Potency (IC₅₀ / Kᵢ) | Reference(s) |
|---|---|---|---|---|
| Indole-based derivative 4e | Monoamine oxidase B (MAO-B) | Competitive Inhibition | Kᵢ = 94.52 nM | nih.gov |
| 1H-indazole-3-carboxamide (11ab) | 5-HT₄ Receptor | Antagonism | Potent and Selective | drugbank.com |
| ARRY-371797 based derivatives | p38α MAPK | Inhibition | Varies with modification | acs.org |
Target Identification and Validation for Indazole Carboxylate Derivatives
Biochemical and Cell-Based Assays for Target Engagement
Confirming that a drug candidate interacts with its intended molecular target is a critical step in drug discovery, often referred to as target engagement. nih.gov For indazole carboxylate derivatives, a variety of biochemical and cell-based assays are employed to measure this engagement and validate the mechanism of action. These assays are essential for progressing compounds from initial hits to lead candidates. nih.gov
Biochemical assays typically use isolated, often recombinant, proteins to directly measure the interaction between the compound and its target. nih.gov For enzyme targets, these assays monitor the inhibition or modulation of catalytic activity. For instance, the inhibitory activity of indazole derivatives against enzymes like p38α MAPK is evaluated using in vitro enzyme assays that measure the residual enzymatic activity after exposure to the compound. acs.org Similarly, the potential of indazole carboxamides as lipoxygenase inhibitors was assessed using an in vitro assay with soybean lipoxygenase. nih.gov For non-enzymatic targets, techniques like surface plasmon resonance (SPR) can directly quantify binding kinetics. nih.gov
Cell-based assays provide a more physiologically relevant context by assessing target engagement within a cellular environment. nih.gov These assays can measure the direct binding of a compound to its target in cells or, more commonly, a downstream functional consequence of that binding. For GPR120 agonists, a common cell-based assay involves monitoring for a downstream signal, such as an increase in intracellular Ca²⁺ concentration, upon receptor activation. nih.gov The antiproliferative effects of indazole derivatives on cancer cell lines are evaluated using cell viability assays (e.g., MTT assay), which provide a functional readout of the engagement of targets involved in cell growth and survival. nih.gov For compounds designed as receptor antagonists, functional assays can measure the blockade of a cellular response typically induced by the natural ligand. For example, the EP4 antagonistic activity of 2H-indazole-3-carboxamides was confirmed in a panel of cell functional assays. nih.gov Comparing results from direct binding assays with these functional assays is crucial to ensure that the compound not only binds its target but also elicits the desired pharmacological effect. nih.gov
High-Throughput Screening Initiatives for Novel Interactions
High-throughput screening (HTS) has become a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries against biological targets. The this compound scaffold and its parent amino-indazole core are frequently utilized in the generation of these libraries for HTS campaigns. The inherent versatility of the indazole ring system allows for extensive chemical modifications, leading to diverse compound collections suitable for screening against a wide array of biological targets.
While specific HTS initiatives focusing solely on this compound derivatives are not always detailed in publicly accessible literature, the broader class of indazole-based compounds is a staple in such discovery programs. These compounds are often included in screening libraries due to their proven track record as "privileged" scaffolds that can interact with multiple target classes. samipubco.com
One prominent strategy in HTS is fragment-based lead discovery (FBLD). In this approach, smaller, low-complexity molecules (fragments) are screened for weak binding to a biological target. An example of this is the identification of an indazole fragment hit through a high-concentration biochemical screen for inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov This initial hit was then optimized to develop more potent inhibitors. nih.gov
Furthermore, HTS is not limited to biochemical assays against purified proteins. Cell-based phenotypic screens are also common. For instance, derivatives of 1H-indazole-3-amine were screened for their inhibitory activity against a panel of human cancer cell lines, leading to the identification of a compound that induces apoptosis and affects the cell cycle. nih.gov Such cell-based assays can uncover novel mechanisms of action and identify compounds that are effective in a more complex biological environment.
The table below summarizes representative findings from screening initiatives involving the broader amino-indazole scaffold, which suggest potential areas of exploration for this compound derivatives.
| Screening Approach | Target/Cell Line | Identified Activity of Indazole Scaffold | Reference |
| Fragment-Based Screen | AXL Kinase | Identification of an indazole fragment as a hit for inhibitor development. | nih.gov |
| Cell-Based Proliferation Assay | K562 (Chronic Myeloid Leukemia) | A 1H-indazole-3-amine derivative exhibited an IC50 of 5.15 µM and was found to inhibit Bcl2 family members and the p53/MDM2 pathway. | nih.gov |
| Biochemical Assay | Indoleamine 2,3-dioxygenase 1 (IDO1) | A series of 1H-indazole derivatives showed potent inhibitory activity, with IC50 values as low as 5.3 µM. | samipubco.com |
| Kinase Panel Screen | Epidermal Growth Factor Receptor (EGFR) | A 1H-indazole derivative displayed strong potency against EGFR and its T790M mutant with IC50 values of 8.3 nM and 5.3 nM, respectively. | samipubco.com |
This table is illustrative of screening initiatives for the broader indazole class and suggests potential applications for derivatives of this compound.
Multi-Targeting Approaches with this compound Scaffolds
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, has gained significant traction as a strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. samipubco.com The this compound scaffold is well-suited for the development of multi-targeting agents due to the inherent ability of the indazole core to bind to various protein families, most notably protein kinases. samipubco.comrsc.org
The development of multi-target kinase inhibitors is a particularly active area of research for indazole-based compounds. Many kinases share structural similarities in their ATP-binding pockets, and the amino-indazole scaffold can be elaborated to achieve specific patterns of polypharmacology. nih.gov This can be advantageous in cancer therapy, where simultaneously inhibiting multiple signaling pathways can lead to enhanced efficacy and overcome resistance mechanisms. samipubco.com For example, Nintedanib, an indazole-containing drug, is a multi-target tyrosine kinase inhibitor that blocks key signaling pathways involved in angiogenesis and tumor progression. samipubco.com Similarly, Pazopanib is another indazole-based drug that inhibits multiple receptor tyrosine kinases, including VEGFRs and PDGFRs. biotech-asia.org
Kinome-wide profiling is a powerful tool to elucidate the multi-targeting potential of a compound. In one study, a representative 3-amino-1H-indazol-6-yl-benzamide was screened against a panel of 402 kinases, revealing a broad selectivity profile. nih.gov This study demonstrated that while the compound was highly potent against specific targets like FLT3 and Kit, it also interacted with a range of other kinases, highlighting the inherent multi-targeting nature of the scaffold. nih.gov
Beyond cancer, multi-targeting approaches with indazole derivatives are being explored for other complex diseases. In the context of Alzheimer's disease, a series of 5-substituted indazole derivatives were designed and synthesized to act as dual inhibitors of both cholinesterases (AChE and BuChE) and β-secretase 1 (BACE1). nih.govtandfonline.com Several of these compounds demonstrated simultaneous inhibition of these key enzymes, showcasing the potential of the indazole scaffold to address multiple pathological pathways in neurodegeneration. nih.govtandfonline.com
The table below provides examples of multi-targeting indazole derivatives, illustrating the diverse applications of this scaffold in polypharmacology.
| Compound Class/Example | Multiple Targets | Therapeutic Area | Reference |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, Kit, and others in the kinome | Cancer | nih.gov |
| 5-substituted indazole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-secretase 1 (BACE1) | Alzheimer's Disease | nih.govtandfonline.com |
| Niraparib (Indazole-based PARP inhibitor) | PARP family, DYRK1s, CDK16, PIM3 | Cancer | nih.gov |
| Nintedanib | VEGFR, FGFR, PDGFR, and other tyrosine kinases | Cancer, Idiopathic Pulmonary Fibrosis | samipubco.com |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | Cancer | biotech-asia.org |
This table highlights the multi-targeting capabilities of various indazole-based compounds, providing a framework for the potential design of multi-targeting agents derived from this compound.
Pharmacological Research and Translational Studies Excluding Dosage
Research into Absorption, Distribution, Metabolism, and Excretion (ADME) of Methyl 4-amino-1H-indazole-6-carboxylate Analogues
The ADME profile of a drug candidate is crucial for its development. For the indazole class of compounds, these properties are actively being investigated.
Direct in vitro or in vivo pharmacokinetic studies on this compound are not extensively documented. However, research on other indazole derivatives offers a comparative perspective. For instance, studies on N-4-pyrimidinyl-1H-indazol-4-amine derivatives, developed as Lck inhibitors, have shown that the inclusion of a 4-aminoindazole group can lead to improved pharmacokinetic properties compared to their phenol (B47542) isosteres. nih.gov
In a comprehensive study of indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs), significant in vitro metabolism was observed. mdpi.com The stability of these compounds in human whole blood varied, with some analogs like AMB-FUBINACA being metabolically unstable. mdpi.com The primary metabolic route for many of these compounds is hydrolysis of the ester or amide linkage. mdpi.comnih.gov
Systemic exposure of indazole derivatives is influenced by their physicochemical properties. For a series of synthetic cannabinoid indazole-3-carboxamides, high protein binding was a common characteristic, with values often exceeding 88%. mdpi.com This high degree of protein binding can impact the free fraction of the drug available to exert its pharmacological effect. The lipophilicity, as indicated by Log D7.4 values, varies among different analogs, which also plays a role in their absorption and distribution. mdpi.com
The ability of a compound to cross the blood-brain barrier (BBB) is critical for treating central nervous system (CNS) disorders. While specific data for this compound is not available, general principles can be applied. The BBB's permeability to small molecules is governed by passive diffusion and active transport mechanisms. nih.gov Physicochemical properties such as lipid solubility and molecular weight are key determinants of passive diffusion. nih.govnih.gov
Studies on other small molecules have utilized in vitro models like the parallel artificial membrane permeability assay (PAMPA-BBB) to predict CNS penetration. nih.gov For some 2-aminopyridine (B139424) derivatives, structural modifications to increase rigidity and modulate pKa were shown to improve BBB permeability. nih.gov It is plausible that similar strategies could be applied to indazole derivatives to optimize their CNS penetration if desired.
The metabolic stability of the indazole ring and its substituents is a key area of investigation. For many indazole-3-carboxamide derivatives, particularly those with methyl ester groups, hydrolysis to the corresponding carboxylic acid is a major metabolic pathway. mdpi.comnih.gov This transformation is often mediated by carboxylesterases. mdpi.com
Further metabolism can occur through oxidation, such as hydroxylation on alkyl chains or the indazole core itself. nih.gov For instance, in the metabolism of MDMB-4en-PINACA, metabolites resulting from hydrolysis and subsequent hydroxylation have been identified. nih.gov The table below summarizes common metabolic transformations observed in indazole-3-carboxamide analogs.
| Parent Compound Class | Metabolic Reaction | Resulting Metabolite | Enzymes Implicated |
| Indazole-3-carboxamides (with ester) | Ester Hydrolysis | Carboxylic Acid | Carboxylesterases |
| Indazole-3-carboxamides | Hydroxylation | Hydroxylated derivatives | Cytochrome P450 |
| Indazole-3-carboxamides | Oxidative Defluorination | Defluorinated derivatives | Cytochrome P450 |
| Indazole-3-carboxamides | N-dealkylation | Dealkylated derivatives | Cytochrome P450 |
| Indazole-3-carboxamides | Glucuronidation | Glucuronide conjugates | UGTs |
This table is based on data from studies on various indazole-3-carboxamide analogs and may not be directly representative of this compound. mdpi.comnih.gov
Preclinical Efficacy Studies in Relevant Biological Models
The indazole scaffold is a component of several approved and investigational anti-cancer agents. nih.gov This has prompted extensive preclinical evaluation of novel indazole derivatives in various cancer models.
While specific in vivo data for this compound is not found in the reviewed literature, studies on closely related analogs have shown promising antitumor effects.
A series of 4,6-disubstituted-1H-indazole-4-amine derivatives were evaluated for their antitumor properties. One compound, HT-28 , demonstrated significant in vivo antitumor activity in a CT-26 allograft syngeneic model using BALB/c mice. nih.gov Immunohistochemical analysis of the tumor tissue from HT-28 treated mice showed a reduction in Foxp3 expression and an increase in the expression of CD8 and TNF-α, suggesting an immune-modulatory mechanism of action. nih.gov
In another study, compound 6o , a 1H-indazole-3-amine derivative, showed a potent inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov Further investigation revealed that this compound could induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov
The table below summarizes the in vivo antitumor activity of selected indazole analogs.
| Compound | Model | Cancer Type | Key Findings |
| HT-28 | CT-26 Allograft (BALB/c mice) | Colon Carcinoma | Significant in vivo antitumor activity; Reduced Foxp3, increased CD8 and TNF-α in tumor tissue. nih.gov |
| Compound 6o | K562 cell line (in vitro) | Chronic Myeloid Leukemia | IC50 of 5.15 µM; Induced apoptosis and affected cell cycle. nih.gov |
This table presents data for analogs of this compound to illustrate the potential of the indazole scaffold.
Efficacy in Disease-Specific Animal Models (e.g., Inflammatory, Metabolic)
There are no published studies detailing the efficacy of this compound in any disease-specific animal models, including those for inflammatory or metabolic conditions.
Exploratory Research into Safety and Early Toxicity Profiles
No data is available from exploratory research into the safety and early toxicity profiles of this compound.
Information regarding the general tolerability of this compound in preclinical models has not been reported in the scientific literature.
There are no studies available that investigate the potential for off-target effects or predict adverse events associated with this compound.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl 4-amino-1H-indazole-6-carboxylate. These methods are used to determine its electronic structure, which in turn governs its reactivity and physical properties.
Density Functional Theory (DFT) for Thermodynamic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the thermodynamic properties of molecules like indazole derivatives. For instance, the molar standard enthalpy of formation in both condensed and gaseous phases for related compounds, such as 1-methyl-1H-indazole-6-carboxylic methyl ester, has been determined using a combination of experimental techniques like isoperibolic calorimetry and thermogravimetry, and compared with computational results from DFT. researchgate.net Such studies are crucial for understanding the stability of the molecule.
DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to calculate various thermodynamic parameters at different temperatures. rsc.org These parameters include enthalpy, entropy, and Gibbs free energy, which are vital for predicting the spontaneity of reactions involving the compound.
Table 1: Calculated Thermodynamic Parameters for a Related Pyrazolo[3,4-b] Pyridine Derivative
| Temperature (K) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Entropy (cal/mol·K) |
| 298.15 | -165.4 | -120.7 | 150.0 |
| 398.15 | -163.8 | -105.1 | 152.4 |
| 498.15 | -161.9 | -89.2 | 155.9 |
This table is illustrative and based on data for a different but structurally related heterocyclic system to demonstrate the application of DFT in determining thermodynamic properties. rsc.org
Analysis of Tautomeric Equilibria in Substituted Indazoles
The indazole ring exhibits annular tautomerism, meaning the hydrogen atom on the nitrogen can reside on either N1 or N2. nih.govbeilstein-journals.orgnih.gov This results in the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) tautomers. nih.govbeilstein-journals.org For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.orgnih.gov
DFT calculations are instrumental in studying these tautomeric equilibria. By calculating the relative energies of the different tautomeric forms, researchers can predict their relative populations. For substituted indazoles, the position of substituents can influence the stability of the tautomers. nih.gov In the case of this compound, the "1H" in its name indicates that the predominant tautomer is the one with the hydrogen on the N1 position of the indazole ring. Theoretical calculations for related nitro-substituted indazoles have confirmed that the 1H-tautomer is generally more stable than the 2H form by several kJ·mol⁻¹. nih.gov Studies on benzotriazoles, which are structurally similar, also show that the 1H tautomer is the most energetically favorable form. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools for exploring how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are central to drug discovery and development.
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking is used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For indazole derivatives, docking studies have been performed against a wide range of biological targets to explore their therapeutic potential. These targets include enzymes and receptors involved in cancer, as well as those associated with bacterial and fungal infections. researchgate.netresearchgate.net
For example, various indazole derivatives have been docked into the active sites of proteins implicated in cancer, such as tyrosine kinases and Murine double minutes-2 (MDM2). researchgate.netjocpr.com The results of these docking studies are often expressed as a binding energy or docking score, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable complex and potentially higher inhibitory activity. researchgate.netjocpr.com The amino and carboxylate groups on this compound are expected to play a significant role in forming interactions with protein active sites.
Elucidation of Binding Modes for Indazole Carboxylate Ligands
The way in which an indazole carboxylate ligand binds to a metal center or a protein active site is referred to as its binding mode. Indazole-carboxylate ligands can exhibit various coordination modes, including monodentate, bidentate, and bridging modes. mdpi.comresearchgate.netmdpi.com The carboxylate group, for instance, can coordinate to a metal ion in a syn,syn or syn,anti fashion, and can also act as a bridging ligand between two metal centers. mdpi.com
In the context of protein-ligand interactions, molecular docking simulations can reveal the specific binding mode. For instance, studies on p38α MAPK inhibitors have shown that the N2 nitrogen of the indazole ring can form a key hydrogen bond with the hinge region of the kinase. acs.org The carboxylate group of a ligand can form strong electrostatic interactions and hydrogen bonds with positively charged amino acid residues like arginine and lysine, or with the protein backbone. The specific binding mode of this compound would depend on the topology and amino acid composition of the target protein's active site.
Table 2: Potential Binding Interactions for Indazole Derivatives in a Protein Active Site
| Type of Interaction | Ligand Functional Group | Interacting Amino Acid Residue (Example) |
| Hydrogen Bond | Amino Group (-NH2) | Aspartate, Glutamate |
| Hydrogen Bond | Carbonyl Oxygen (C=O) | Arginine, Lysine, Backbone N-H |
| Hydrogen Bond | Indazole N-H | Aspartate, Glutamate, Backbone C=O |
| π-π Stacking | Indazole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Methyl Group (-CH3) | Leucine, Valine, Isoleucine |
This table illustrates the types of non-covalent interactions that the functional groups of this compound could form within a protein's binding pocket.
Prediction of Structure-Activity Relationships Through Computational Means
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for predicting SAR. By creating and testing a series of related compounds in silico, researchers can identify which functional groups and structural features are important for activity. researchgate.netnih.govnih.gov
For indazole derivatives, computational SAR studies have shown that substituents at various positions on the indazole ring can have a significant impact on their biological effects. nih.gov For example, in a series of indazole derivatives designed as glucagon (B607659) receptor antagonists, the nature of the aryl groups at the C3 and C6 positions was found to be crucial for their inhibitory activity. nih.gov Similarly, for IDO1 inhibitors, substituent groups at the 4- and 6-positions of the indazole scaffold played a key role in inhibition. nih.gov For this compound, computational studies could be used to explore how modifications to the amino group at position 4 or the methyl carboxylate at position 6 would affect its binding to a target protein, thus guiding the synthesis of more potent and selective analogs.
De Novo Design and Virtual Screening of Indazole Carboxylate Libraries
De novo design and virtual screening are powerful computational strategies for identifying novel and potent drug candidates from large chemical libraries. In the context of "this compound," these approaches enable the systematic exploration of its chemical space to design derivatives with enhanced biological activity.
The process often begins with the generation of a virtual library of compounds based on the "this compound" scaffold. This is achieved by systematically modifying the core structure at specific positions, such as the amino group (N-4), the carboxylate group (C-6), and the nitrogen atoms of the indazole ring. These modifications can include the introduction of various substituents, such as alkyl chains, aryl groups, and heterocyclic moieties, to modulate the physicochemical properties and steric interactions of the resulting molecules.
Once the virtual library is generated, it is subjected to virtual screening against a specific biological target, which is often a protein implicated in a disease pathway. Molecular docking is a key technique used in virtual screening, where each compound in the library is computationally placed into the binding site of the target protein. The binding affinity and mode of interaction are then evaluated using scoring functions, which predict the strength of the binding. nih.govtandfonline.com This allows for the ranking of compounds based on their predicted binding energies, prioritizing those with the most favorable interactions for further investigation.
For instance, in a hypothetical virtual screening campaign targeting a kinase, a library of "this compound" derivatives could be docked into the ATP-binding pocket of the enzyme. The docking results might reveal that derivatives with specific substitutions at the 4-amino position form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The following table illustrates a sample of results from such a virtual screening study.
| Derivative | Substitution at N-4 | Predicted Binding Energy (kcal/mol) | Key Interactions |
| 1 | Phenyl | -8.5 | Hydrogen bond with hinge region, pi-stacking with aromatic residue |
| 2 | Pyridyl | -9.2 | Hydrogen bond with hinge region, additional hydrogen bond with solvent-exposed residue |
| 3 | Cyclohexyl | -7.1 | Hydrophobic interactions with binding pocket |
| 4 | Benzyl (B1604629) | -8.8 | Hydrogen bond with hinge region, hydrophobic interactions |
This table presents hypothetical data for illustrative purposes.
Furthermore, pharmacophore modeling can be employed to guide the design of novel indazole carboxylate derivatives. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By generating and screening compounds that match the pharmacophore model, researchers can efficiently identify molecules with a high probability of being active. nih.gov
Cheminformatics Analysis of Indazole Chemical Space
Cheminformatics provides the tools and techniques to analyze and visualize the vast chemical space of compound libraries, offering insights into their diversity, properties, and potential for drug development. chimia.chsemanticscholar.org For a library of derivatives based on "this compound," a cheminformatics analysis would involve the calculation of various molecular descriptors and the application of dimensionality reduction techniques to visualize the chemical space.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, to more complex 2D and 3D descriptors that capture topological and conformational features. The analysis of the distribution of these properties within a library can help assess its drug-likeness and identify potential liabilities. nih.gov
For example, a cheminformatics analysis of a virtual library of "this compound" derivatives would involve calculating a set of key molecular properties for each compound. This data can be used to ensure that the designed compounds fall within a desirable range for oral bioavailability, often guided by principles such as Lipinski's Rule of Five.
The following table provides an example of calculated molecular properties for a small set of hypothetical derivatives.
| Derivative | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1 | 267.28 | 2.8 | 2 | 4 |
| 2 | 268.27 | 2.1 | 2 | 5 |
| 3 | 273.36 | 3.5 | 2 | 4 |
| 4 | 281.31 | 3.2 | 2 | 4 |
This table presents hypothetical data for illustrative purposes.
To visualize the chemical space occupied by the indazole carboxylate library, dimensionality reduction techniques such as Principal Component Analysis (PCA) are often employed. semanticscholar.org PCA can take a large number of molecular descriptors and reduce them to a few principal components that capture the majority of the variance in the data. By plotting the compounds in this reduced dimensional space, it is possible to visualize the diversity of the library and identify clusters of structurally similar compounds. This visualization can help in selecting a diverse set of compounds for synthesis and biological testing, ensuring a broad exploration of the chemical space. chimia.chnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are also integral parts of cheminformatics analysis. nih.govnih.gov By correlating the calculated molecular descriptors with experimentally determined biological activity, it is possible to build predictive models that can guide the design of more potent compounds. nih.gov For instance, a QSAR model might reveal that the biological activity of "this compound" derivatives is positively correlated with a specific electronic property and negatively correlated with steric bulk at a particular position.
Analytical Methodologies for Characterization and Quantitation of Methyl 4 Amino 1h Indazole 6 Carboxylate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in determining the precise atomic arrangement of Methyl 4-amino-1H-indazole-6-carboxylate. These non-destructive techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring, the amine (NH2) protons, the N-H proton of the indazole ring, and the methyl (CH3) protons of the ester group. The chemical shifts (δ) and coupling constants (J) would be characteristic of their specific positions.
¹³C NMR: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal, including the carbons of the indazole ring, the carbonyl carbon of the ester, and the methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data is predicted based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not widely published.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | ~8.0 | - |
| H5 | ~7.5 | - |
| H7 | ~7.0 | - |
| NH2 | ~5.0 (broad) | - |
| NH (indazole) | ~12.0 (broad) | - |
| OCH3 | ~3.9 | ~52 |
| C3 | - | ~135 |
| C3a | - | ~120 |
| C4 | - | ~140 |
| C5 | - | ~115 |
| C6 | - | ~125 |
| C7 | - | ~100 |
| C7a | - | ~145 |
| C=O | - | ~167 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.
MS: A standard mass spectrum of this compound would show the molecular ion peak [M]+, corresponding to its molecular weight. The fragmentation pattern would reveal characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3).
HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of the compound.
Table 2: Predicted Mass Spectrometry Data for this compound Note: The following data is predicted based on the chemical structure.
| Analysis Type | Predicted Value | Information Obtained |
|---|---|---|
| Molecular Formula | C9H9N3O2 | - |
| Exact Mass | 191.0695 | Elemental Composition |
| Molecular Weight | 191.19 | Molecular Mass |
| Key Fragment (m/z) | [M-31]+ | Loss of -OCH3 |
| Key Fragment (m/z) | [M-59]+ | Loss of -COOCH3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency. For this compound, the IR spectrum would be expected to show distinct absorption bands for the N-H bonds of the amine and the indazole ring, the C=O bond of the ester, and the C-N and C-O bonds.
Table 3: Predicted IR Absorption Frequencies for this compound Note: The following data is predicted based on typical functional group absorption ranges.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H stretch (amine & indazole) | 3400-3200 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ester) | 1725-1705 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ester) | 1300-1000 |
| C-N stretch | 1350-1080 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, thereby allowing for its quantitation and purity assessment.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture. They are particularly well-suited for the analysis of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility for direct GC analysis, it can be chemically modified (derivatized) to increase its volatility. A common derivatization strategy for compounds with active hydrogens (like the amine and indazole N-H) is silylation. The resulting silylated derivative would be more amenable to GC-MS analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for enhanced identification. sigmaaldrich.commyskinrecipes.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. wjpls.org This method allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.
The principle of TLC is based on the differential partitioning of compounds between a solid stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. wjpls.org For a compound like this compound, which possesses both a polar amino group and a moderately polar indazole core, the choice of stationary and mobile phases is critical for achieving good separation.
A typical stationary phase for this analysis would be silica gel 60 F254 plates. The mobile phase, or eluent, is usually a mixture of solvents, the polarity of which is optimized to achieve a retention factor (Rf) for the product that is distinct from the starting materials. A common mobile phase system for related aromatic amines and esters is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent such as ethyl acetate (B1210297) or methanol (B129727).
Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm), as the indazole ring is UV-active. Additionally, staining reagents can be used for visualization. Given the presence of a primary amino group, a ninhydrin (B49086) solution can be sprayed on the plate, which upon gentle heating, reacts to produce a characteristic colored spot, often purple or brown. iitg.ac.in
To illustrate its use in reaction monitoring, consider the synthesis of this compound from a hypothetical precursor, Methyl 4-nitro-1H-indazole-6-carboxylate. By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material and a pure standard of the product, the progress of the reaction can be tracked.
Table 1: Representative TLC Data for Reaction Monitoring
| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) | Visualization Method |
| Methyl 4-nitro-1H-indazole-6-carboxylate | 0.65 | UV (254 nm) |
| This compound | 0.30 | UV (254 nm), Ninhydrin |
This interactive table provides hypothetical yet realistic Rf values, which would need to be determined experimentally.
X-ray Diffraction Studies for Solid-State Structural Confirmation
Single-crystal X-ray diffraction (XRD) is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com For a novel or key compound like this compound, obtaining its crystal structure provides definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.
The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a goniometer in an X-ray diffractometer. nih.gov The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
While the specific crystal structure of this compound is not publicly available, studies on related indazole derivatives have been published. mdpi.comnih.gov These studies reveal that such compounds often crystallize in common crystal systems like monoclinic or orthorhombic. The analysis of the crystal structure of a related compound, for instance, a substituted indazole, provides valuable insights into the expected structural parameters. mdpi.comnih.gov The data obtained from an XRD study is comprehensive and includes the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 2: Representative Crystallographic Data for a Functionalized Indazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 16.234(7) |
| c (Å) | 12.011(5) |
| β (°) | 101.34(2) |
| Volume (ų) | 1552.1(11) |
| Z (molecules/cell) | 4 |
| Calculated Density (g/cm³) | 1.452 |
This interactive table presents example crystallographic data based on published structures of related indazole compounds to illustrate the type of information obtained from an X-ray diffraction study. mdpi.comnih.gov
Advanced hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures and the definitive identification of compounds. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. wjpls.org
LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry. In a typical LC-MS analysis of this compound, the compound would first be separated from impurities on a reversed-phase HPLC column (e.g., a C18 column) using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.
After eluting from the HPLC column, the analyte enters the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) is a common and suitable technique for a molecule like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the compound.
This technique is not only used for identification but also for quantification, offering high sensitivity and a wide dynamic range. Furthermore, tandem mass spectrometry (MS/MS) can be employed, where the molecular ion is fragmented to produce a characteristic fragmentation pattern, which serves as a molecular fingerprint, further confirming the compound's identity.
Patent Landscape Analysis and Academic Implications
Analysis of Patent Trends for Indazole Carboxylate Derivatives in Pharmaceutical Research
The indazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. stackexchange.comvo.euox.ac.uk A review of patent literature reveals a strong and sustained interest in indazole carboxylate derivatives, particularly within the domain of pharmaceutical research. The versatility of the indazole ring system, combined with the electronic and structural contributions of the carboxylate group, allows for the generation of diverse chemical libraries with a wide range of biological activities. vo.eu
Patents in this area frequently claim not only the final compounds but also key intermediates and synthetic methods. google.com For instance, methods for the regioselective alkylation of the indazole nitrogen atoms are often a key aspect of these patents, as the position of the substituent can significantly impact biological activity. nih.gov The following table provides a representative overview of patent trends for indazole carboxylate derivatives in pharmaceutical research.
| Patent/Publication Number | Patented Indazole Derivative Class | Therapeutic Target/Application | Key Research Findings/Claims | Assignee/Applicant |
| US7141581B2 | Indazole compounds | Protein kinase inhibitors for treating cell proliferation disorders. google.com | Compounds that modulate and/or inhibit the activity of specific protein kinases, thereby inhibiting unwanted cell proliferation. google.com | Not specified in snippet |
| US6891044B2 | Indazole compounds | Protein kinase inhibitors for treating cancer and other diseases associated with unwanted angiogenesis and/or cellular proliferation. google.com | Compounds that mediate and/or inhibit the activity of certain protein kinases. google.com | Not specified in snippet |
| WO2009106982A1 | Indazole derivatives | Cannabinoid (CB)1 receptor agonists for treating pain, rheumatoid arthritis, and osteoarthritis. google.com | Pharmaceutically active indazole compounds and analogues with CB1 receptor binding activity. google.com | Not specified in snippet |
| WO2009106980A2 | Indazole derivatives | Cannabinoid (CB)1 receptor modulators for treating pain and other CB1-mediated disorders. google.com | Indazole compounds with activity as CB1 receptor modulators. google.com | Not specified in snippet |
| PIM kinase inhibitors (Review) | Various heterocyclic fused-ring structures including indazoles. nih.gov | PIM kinases (PIM-1, PIM-2, PIM-3) for treating hematological malignancies. nih.gov | Patented PIM kinase inhibitors showed promising results in cancer chemotherapy. nih.gov | Multiple |
Freedom-to-Operate Considerations for Academic Synthesis and Biological Studies
For academic researchers, the synthesis and biological evaluation of compounds like Methyl 4-amino-1H-indazole-6-carboxylate intersect with the complex landscape of intellectual property, specifically patent law. Freedom-to-operate (FTO) is the ability to develop, manufacture, and market a product without infringing on the valid patent rights of others. nih.gov While a full FTO analysis is a complex legal undertaking, academic researchers should be aware of the basic principles to navigate their research activities effectively.
In many jurisdictions, there is a "research exemption" or "experimental use exemption" that allows for the use of a patented invention for purely scientific inquiry, without commercial intent. vo.eu This exemption generally permits academic researchers to synthesize patented compounds to understand their properties, to test new hypotheses, or to use them as research tools. stackexchange.comvo.eu The rationale behind this exemption is that patents are intended to prevent commercial exploitation, not to stifle scientific progress. stackexchange.com In fact, the disclosure of the invention in the patent application is meant to enable further research. vo.eu
However, the scope of the research exemption can vary significantly by country and is often narrowly interpreted. It is crucial to distinguish between research on a patented invention and research with a patented invention for commercial purposes. As academic research becomes more translational and collaborations with industry increase, the lines can blur. nih.gov If the ultimate goal of the research is to commercialize a product or to license a new discovery, then FTO becomes a critical consideration. nih.gov
For an academic lab working on this compound or its analogues, a preliminary FTO assessment might involve:
Patent literature searches: Identifying patents that claim the specific compound, similar structures, or its method of use.
Analysis of patent claims: Understanding the scope of protection afforded by the patents. The claims define the legal boundaries of the invention.
Evaluation of research goals: Determining whether the research falls squarely within the research exemption or if it is moving towards commercial application.
Should a potential F-T-O issue be identified, academic institutions' technology transfer offices can provide guidance on how to proceed, which might include seeking a license from the patent holder or designing research to "invent around" the patented technology. nih.govnih.gov
Strategies for Patenting Novel Indazole Carboxylate Analogues and Their Applications
The discovery of a novel indazole carboxylate analogue with promising biological activity, such as a derivative of this compound, presents an opportunity for patent protection. A patent grants the inventor the exclusive right to exclude others from making, using, selling, or importing the invention for a limited period. For a chemical compound, the primary types of patent claims are "composition of matter" and "method of use."
To be patentable, an invention must be:
Novel: The compound must not have been previously disclosed to the public in any form (e.g., in a scientific journal, patent document, or public presentation).
Inventive (or non-obvious): The compound must not be an obvious modification of a known compound to a person skilled in the art. This often requires demonstrating unexpected properties or a significant improvement over existing compounds.
Useful (or have industrial applicability): The invention must have a practical application. In pharmaceutical research, this is typically demonstrated through data showing biological activity in relevant assays.
A common strategy for patenting novel indazole carboxylate analogues involves the following:
Composition of Matter Claims: These are generally the most valuable claims as they protect the chemical entity itself, regardless of its method of production or use. The patent application would define the novel indazole carboxylate analogues through a generic "Markush" structure, which encompasses a range of possible substituents at various positions on the indazole ring and the carboxylate group. This provides a broader scope of protection than claiming a single compound.
Method of Use Claims: These claims protect the use of the novel compounds for a specific therapeutic purpose (e.g., "A method of treating cancer by administering a therapeutically effective amount of compound X"). These can be pursued even if the compound itself is known, provided the new use is novel and non-obvious.
Demonstrating Unexpected Results: To overcome potential rejections based on obviousness, it is crucial to provide data showing that the novel analogues possess unexpected advantages over prior art compounds. This could include significantly higher potency, improved selectivity for a particular biological target, a better safety profile, or more favorable pharmacokinetic properties.
Including Data and Examples: The patent application must provide sufficient data to support the claims. This typically includes the synthesis of representative compounds (exemplification) and results from biological assays that demonstrate their utility.
Academic researchers who discover novel compounds with therapeutic potential should work closely with their institution's technology transfer office. nih.gov These offices have expertise in evaluating patentability, filing patent applications, and developing commercialization strategies, such as licensing the technology to an established pharmaceutical company or a new spin-out venture. ox.ac.uknih.gov
Future Research Directions and Translational Perspectives
Exploration of Underexplored Biological Targets for Methyl 4-amino-1H-indazole-6-carboxylate Derivatives
While indazole derivatives are well-known as kinase inhibitors for cancer therapy, the full therapeutic potential of the this compound scaffold remains largely untapped. pnrjournal.comrsc.org Future research should pivot towards exploring novel and underexplored biological targets to broaden its application scope.
Many existing indazole-based drugs, such as Pazopanib and Axitinib, target tyrosine kinases. pnrjournal.com A notable area of research has been the design of amino-indazole scaffolds that target the "DFG-out" inactive conformation of kinases, a strategy to overcome drug resistance caused by mutations in the kinase domain, such as the T674M gatekeeper mutation in PDGFRα. nih.gov Other research has focused on designing 6-substituted aminoindazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govrsc.org
Beyond these established areas, the scaffold's structural features suggest potential activity against other target classes. These include:
Epigenetic Modifiers: The scaffold could be adapted to target enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are implicated in various cancers and neurological disorders.
Protein-Protein Interaction (PPI) Modulators: The substituted indazole core could serve as a template for developing small molecules that disrupt critical PPIs, which are notoriously difficult to target with traditional approaches.
G-Protein Coupled Receptors (GPCRs): Given the diversity of molecules that interact with GPCRs, derivatives of this compound could be screened against various receptor families to identify novel modulators for metabolic or central nervous system disorders.
Parasitic and Microbial Targets: The broad biological activity of indazoles includes antifungal and antibacterial properties, suggesting that derivatives could be developed to combat infectious diseases, including those caused by resistant strains. nih.govresearchgate.net
| Target Class | Therapeutic Rationale | Potential Disease Area | Supporting Evidence/Concept |
|---|---|---|---|
| Epigenetic Modifiers (e.g., HDACs) | Modulation of gene expression is critical in many diseases. | Oncology, Neurological Disorders | Scaffold's ability to be functionalized allows for interaction with enzyme active sites. |
| Protein-Protein Interactions | Disrupting pathogenic protein complexes offers a novel therapeutic strategy. | Oncology, Inflammatory Diseases | The rigid indazole core can serve as a platform to position functional groups precisely. |
| G-Protein Coupled Receptors (GPCRs) | GPCRs are a large and diverse family of drug targets. | Metabolic Disorders, CNS Disorders | Chemical diversity can be generated to screen against GPCR libraries. |
| Infectious Disease Targets | New antimicrobials are urgently needed to combat resistance. | Bacterial, Fungal, and Parasitic Infections | Indazole scaffolds have shown broad anti-infective properties. nih.govresearchgate.net |
Development of Advanced Synthetic Methodologies for Accessing Diverse Analogs
To explore the diverse biological targets mentioned above, the efficient synthesis of a wide array of this compound analogs is paramount. Moving beyond classical synthetic routes, future efforts must focus on adopting advanced and innovative methodologies.
Modern synthetic chemistry offers powerful tools to accelerate the generation of molecular diversity. Key strategies include:
Palladium-Catalyzed C-H Amination: This method allows for the direct formation of the indazole ring from aminohydrazones, often without the need for a ligand, providing an efficient route to the core structure. nih.gov
Copper-Mediated N-N Bond Formation: The use of copper catalysts, with oxygen as the oxidant, can efficiently cyclize ketimine intermediates to form the 1H-indazole ring system in good to excellent yields. nih.gov
Photoredox Catalysis: This technique uses visible light to enable novel chemical transformations under mild conditions, opening up new avenues for functionalizing the indazole scaffold. acs.org
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen reaction conditions, catalysts, and substrates, significantly accelerating the optimization of synthetic routes to novel analogs. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability, making them ideal for the multi-step synthesis of indazole libraries.
| Methodology | Description | Advantage for Indazole Synthesis | Reference |
|---|---|---|---|
| C-H Functionalization | Directly converts C-H bonds into new functional groups, minimizing pre-functionalization steps. | Increases step-economy and allows for late-stage diversification of the indazole core. | nih.gov |
| Photoredox Catalysis | Uses light to initiate redox reactions, enabling transformations not possible with thermal methods. | Provides access to unique analogs under mild conditions. | acs.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, and potential for multi-step automated synthesis. | |
| High-Throughput Experimentation (HTE) | Automated systems to perform, analyze, and screen hundreds of reactions in parallel. | Rapid optimization of reaction conditions for novel analog synthesis. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Indazole Carboxylate Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, which is often time-consuming and expensive. researchgate.netnih.gov Integrating these computational tools into the research pipeline for this compound can dramatically enhance efficiency and success rates.
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to learn the relationship between the chemical structures of indazole derivatives and their biological activity. youtube.com These models can then predict the potency of newly designed, virtual compounds, prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules optimized for specific properties, such as high binding affinity to a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Predictive ADMET Modeling: AI algorithms can predict crucial pharmacokinetic and toxicological properties, such as solubility, bioavailability, and potential for adverse effects like drug-induced kidney injury, early in the discovery process. nih.govresearchgate.net This allows researchers to filter out compounds likely to fail in later stages.
Virtual Screening: AI can rapidly screen vast virtual libraries of indazole derivatives against a protein target's structure, identifying potential hits much faster than physical high-throughput screening. nih.gov
| AI/ML Application | Function | Impact on Research | Reference |
|---|---|---|---|
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of the most potent compounds. | youtube.com |
| Generative Models | Designs novel molecules with desired properties. | Expands chemical space and innovates beyond existing templates. | nih.gov |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Reduces late-stage attrition by identifying problematic compounds early. | researchgate.net |
| Virtual Screening | Computationally docks virtual compounds to a biological target. | Accelerates hit identification and reduces screening costs. | nih.gov |
Collaborative Research Initiatives between Academia and Industry for Therapeutic Development
The translation of a promising chemical scaffold from a laboratory finding to a clinical therapeutic is a complex, costly, and lengthy journey. drugbank.com Forging strong collaborative initiatives between academic institutions and the pharmaceutical industry is essential to navigate this path successfully. 54.209.11nih.gov
These partnerships create a symbiotic relationship:
Academia typically offers deep expertise in fundamental biology, innovative basic research, and the discovery of novel targets and mechanisms. drugbank.com54.209.11 Academic labs are often more willing to pursue high-risk, innovative projects that may not have immediate commercial returns. nih.gov
Industry provides critical resources, including significant funding, large-scale compound libraries, high-throughput screening infrastructure, and extensive experience in clinical trial design, regulatory affairs, and commercialization. drugbank.com
Successful collaborations are often project-based, focusing on specific problems where academic expertise can accelerate industrial development. acs.org For example, partnerships have proven fruitful in advancing technologies like photocatalysis for industrial use and in developing specific therapeutic agents. acs.org Such collaborations require clear agreements on intellectual property, timelines, and goals to ensure mutual success. drugbank.comacs.org The establishment of dedicated drug discovery centers within universities can also facilitate these interactions. nih.gov
| Partner | Primary Contributions | Key Strengths |
|---|---|---|
| Academia | Basic research, target identification & validation, novel synthesis methods, mechanistic studies. | Innovation, fundamental science, high-risk/high-reward research. 54.209.11nih.gov |
| Industry | Funding, compound libraries, HTS, clinical trial management, regulatory expertise, manufacturing. | Resources, infrastructure, product development focus, commercialization experience. drugbank.com |
Novel Applications of this compound as a Chemical Scaffold Beyond Traditional Medicinal Chemistry
The utility of the indazole scaffold is not confined to pharmacology. Its unique chemical and physical properties make it a valuable building block in other scientific and industrial domains. Future research should explore these non-medicinal applications to fully exploit the scaffold's potential.
Potential novel applications include:
Corrosion Inhibitors: Indazole and its derivatives have been shown to be effective corrosion inhibitors for metals, a property of significant industrial importance. researchgate.net The nitrogen atoms in the heterocyclic ring can coordinate to metal surfaces, forming a protective layer that prevents corrosion.
Organometallic Chemistry and Catalysis: Indazoles can act as ligands, binding to metal centers to form complexes with unique catalytic properties. researchgate.net These complexes could be employed in various chemical transformations, contributing to the development of new, efficient synthetic processes.
-Materials Science: The rigid, planar structure of the indazole ring makes it an attractive component for creating functional materials. Derivatives could be incorporated into polymers or organic semiconductors for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors. The general utility of indazoles in polymers has been noted. pnrjournal.com
Agricultural Science: The broad biological activity of heterocyclic compounds suggests a potential role in agriculture. pnrjournal.com Derivatives of this compound could be investigated as potential herbicides, fungicides, or plant growth regulators.
| Application Area | Scientific Principle | Potential Use | Reference |
|---|---|---|---|
| Corrosion Inhibition | Adsorption of heterocyclic compounds onto metal surfaces. | Protecting industrial metals and infrastructure from degradation. | researchgate.net |
| Catalysis | Indazole acts as a ligand to form catalytically active metal complexes. | Development of new catalysts for fine chemical synthesis. | researchgate.net |
| Materials Science | Incorporation of the rigid scaffold into larger molecular architectures. | Creation of organic electronics, functional polymers, and sensors. | pnrjournal.com |
| Agricultural Science | Exploitation of broad biological activity. | Development of new pesticides or plant growth regulators. | pnrjournal.com |
Deeper Mechanistic Investigations into Biological Activity and Resistance Mechanisms
To maximize the therapeutic potential of this compound derivatives and preempt clinical failure, a profound understanding of their biological mechanisms is essential. Future research must go beyond simple potency assays and delve into the molecular details of their action and the pathways leading to resistance.
Key areas for mechanistic investigation include:
Elucidation of Molecular Action: For promising compounds, it is crucial to determine the precise mechanism of action. For example, if a compound induces cancer cell death, studies should clarify whether this occurs via apoptosis, necrosis, or autophagy. rsc.orgnih.gov This can involve measuring markers like cleaved caspase-3, Bax/Bcl-2 ratios, mitochondrial membrane potential, reactive oxygen species (ROS) levels, and autophagy-related proteins like LC3B. rsc.orgnih.gov
Identification of Resistance Pathways: As seen with kinase inhibitors, drug resistance is a major challenge. nih.gov Research should proactively investigate potential resistance mechanisms. This includes sequencing cancer cells that have developed resistance to an indazole derivative to identify mutations in the drug target (e.g., gatekeeper mutations) or in downstream signaling pathways.
| Investigational Area | Methodology | Objective | Reference |
|---|---|---|---|
| Mechanism of Action | Cell cycle analysis, apoptosis assays (caspase activation), ROS detection, autophagy marker analysis (LC3B). | To understand how the compound exerts its biological effect at a cellular level. | rsc.orgnih.gov |
| Resistance Mechanisms | Generation of resistant cell lines, genomic sequencing, molecular docking on mutant proteins. | To predict and overcome clinical drug resistance. | nih.govmdpi.com |
| Metabolism Studies | Incubation with human liver microsomes, followed by LC-MS analysis to identify metabolites. | To characterize the metabolic fate of the drug and identify active or toxic metabolites. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pazopanib |
| Axitinib |
| Granisetron |
| Lonidamine |
| Entrectinib |
| Benzydamine |
| Niraparib |
| Bendazac |
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
